![molecular formula C19H35N3O B14262444 2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol CAS No. 138846-61-4](/img/structure/B14262444.png)
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group, an octyl chain, and a bis(2-aminoethyl)amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol typically involves the reaction of 4-octylphenol with formaldehyde and bis(2-aminoethyl)amine. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-octylphenol} + \text{formaldehyde} + \text{bis(2-aminoethyl)amine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Commonly used catalysts include acidic or basic catalysts, depending on the specific requirements of the reaction.
化学反应分析
Types of Reactions
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 2-{[Bis(2-aminoethyl)amino]methyl}-4-ethylphenol
- 2-{[Bis(2-aminoethyl)amino]methyl}-4-propylphenol
- 2-{[Bis(2-aminoethyl)amino]methyl}-4-butylphenol
Uniqueness
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol is unique due to its longer octyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and other hydrophobic environments. This uniqueness makes it particularly valuable in applications where hydrophobic interactions play a crucial role.
属性
CAS 编号 |
138846-61-4 |
|---|---|
分子式 |
C19H35N3O |
分子量 |
321.5 g/mol |
IUPAC 名称 |
2-[[bis(2-aminoethyl)amino]methyl]-4-octylphenol |
InChI |
InChI=1S/C19H35N3O/c1-2-3-4-5-6-7-8-17-9-10-19(23)18(15-17)16-22(13-11-20)14-12-21/h9-10,15,23H,2-8,11-14,16,20-21H2,1H3 |
InChI 键 |
LMCAMLYOZZMHPI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)CN(CCN)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


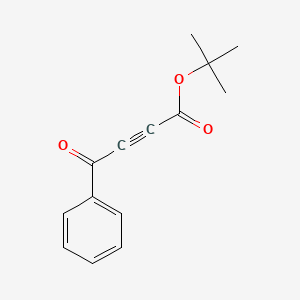
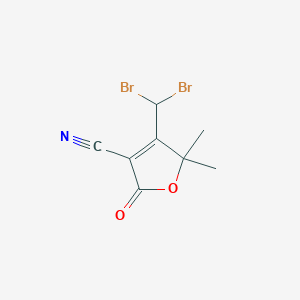
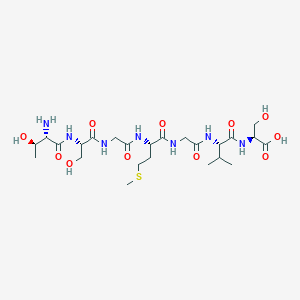

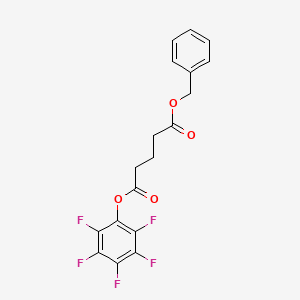

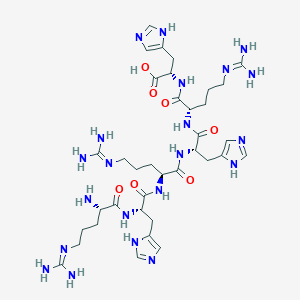
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
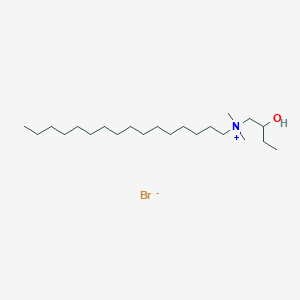
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
